Cas no 1805629-22-4 (Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate)

Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate is a versatile intermediate in organic synthesis, particularly valued for its multifunctional reactivity. The presence of a cyano group, difluoromethoxy substituent, and formyl group on the aromatic ring enables diverse transformations, making it useful in pharmaceutical and agrochemical applications. The difluoromethoxy moiety enhances metabolic stability and lipophilicity, while the formyl group allows for further derivatization via condensation or reduction reactions. The ester functionality provides additional flexibility for hydrolysis or transesterification. This compound’s well-defined structure and high purity make it suitable for precision synthesis, particularly in the development of bioactive molecules. Its stability under standard handling conditions ensures reliable performance in laboratory and industrial settings.
Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate structure
1805629-22-4 structure
商品名:Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate
CAS番号:1805629-22-4
MF:C11H7F2NO4
メガワット:255.174390077591
CID:4953815

Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate
    • インチ: 1S/C11H7F2NO4/c1-17-10(16)8-6(4-14)2-3-7(5-15)9(8)18-11(12)13/h2-3,5,11H,1H3
    • InChIKey: INNCYRPNBBWGJR-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(C=O)=CC=C(C#N)C=1C(=O)OC)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 365
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 76.4

Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015010277-1g
Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate
1805629-22-4 97%
1g
1,519.80 USD 2021-06-21

Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate 関連文献

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Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoateに関する追加情報

Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate (CAS No. 1805629-22-4): An Overview of Its Structure, Properties, and Applications

Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate (CAS No. 1805629-22-4) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound features a benzene ring substituted with a cyano group, a difluoromethoxy group, and a formyl group, all of which contribute to its distinctive properties and reactivity.

The cyano group (CN) is a key functional group in Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate. It imparts significant electron-withdrawing effects and enhances the compound's reactivity in various chemical reactions. The presence of the cyano group also makes the compound an attractive intermediate for the synthesis of nitriles, amides, and other nitrogen-containing compounds, which are crucial in pharmaceutical and agrochemical industries.

The difluoromethoxy group (OCHF2) is another critical substituent in this compound. Fluorine atoms are known for their strong electronegativity and ability to modulate the electronic properties of molecules. The difluoromethoxy group can significantly influence the lipophilicity and metabolic stability of the molecule, making it valuable in the design of drugs with improved pharmacokinetic profiles. Recent studies have shown that compounds containing difluoromethoxy groups exhibit enhanced biological activity and reduced toxicity compared to their non-fluorinated counterparts.

The formyl group (CHO) adds further complexity to the structure of Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate. This functional group is highly reactive and can participate in a wide range of chemical transformations, such as reduction to alcohols, oxidation to carboxylic acids, and condensation reactions. The formyl group also plays a crucial role in the synthesis of aldehydes and ketones, which are important intermediates in organic synthesis.

In terms of physical properties, Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate is typically a solid at room temperature with a melting point ranging from 100°C to 110°C. It is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These solubility characteristics make it suitable for use in various synthetic protocols and analytical techniques.

The synthetic route for preparing Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate involves several steps. One common approach starts with the bromination of a substituted benzene ring followed by nucleophilic substitution with difluoromethanol. The resulting intermediate is then subjected to cyanoation using a suitable cyanating agent such as copper(I) cyanide or potassium cyanide. Finally, the formylation step can be achieved through Vilsmeier-Haack reaction or other formylation methods. This multi-step synthesis highlights the versatility of this compound as a building block for more complex molecules.

In the pharmaceutical industry, Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate has shown promise as an intermediate in the development of novel drugs. Its unique combination of functional groups allows for fine-tuning of molecular properties to achieve desired biological activities. For example, recent research has explored its potential as an inhibitor of specific enzymes involved in disease pathways. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on kinases and other protein targets relevant to cancer and inflammatory diseases.

Beyond pharmaceutical applications, Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate has also found use in materials science. Its ability to form stable complexes with metal ions makes it an attractive ligand for coordination chemistry applications. Additionally, the compound's electronic properties can be leveraged in the design of functional materials such as conductive polymers and photovoltaic materials.

In conclusion, Methyl 6-cyano-2-difluoromethoxy-3-formylbenzoate (CAS No. 1805629-22-4) is a versatile organic compound with a rich array of potential applications across multiple fields. Its unique combination of functional groups—cyano, difluoromethoxy, and formyl—endows it with valuable chemical properties that make it an important intermediate in synthetic chemistry and a promising candidate for drug discovery and materials science research. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is likely to remain at the forefront of scientific innovation.

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